ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate
Description
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate is a heterocyclic organic compound It features a pyrrole ring substituted with an ethyl ester group at the 3-position, an amino group at the 2-position, and a tert-butyl group at the 5-position
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 2-amino-5-tert-butyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-5-15-10(14)7-6-8(11(2,3)4)13-9(7)12/h6,13H,5,12H2,1-4H3 |
InChI Key |
IXMGAYNMNNKIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1)C(C)(C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate typically involves the reaction of tert-butyl-substituted pyrrole derivatives with ethyl ester groups.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, its cytostatic activity is believed to result from its ability to interfere with cell division processes, potentially by binding to and inhibiting key enzymes involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-3-carboxylate pyrrole: Lacks the tert-butyl group, resulting in different reactivity and applications.
tert-Butyl 2-amino-5-carboxylate pyrrole: Lacks the ethyl ester group, affecting its solubility and reactivity.
Uniqueness
Ethyl 2-amino-5-(tert-butyl)-1H-pyrrole-3-carboxylate is unique due to the presence of both the tert-butyl and ethyl ester groups, which confer distinct steric and electronic properties. These properties make it a valuable compound for various synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
